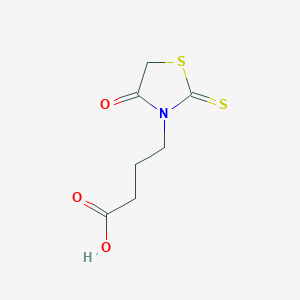

4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S2/c9-5-4-13-7(12)8(5)3-1-2-6(10)11/h1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDHBLVYRSYUBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364436 | |

| Record name | 4-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18623-60-4 | |

| Record name | 4-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid, a rhodanine derivative of interest in medicinal chemistry and drug development. This document details the established synthetic pathway, experimental protocols, and key characterization data to support research and development activities.

Core Synthesis Pathway

The most common and efficient method for the synthesis of this compound involves a one-pot, three-component reaction. This approach utilizes gamma-aminobutyric acid (GABA) as the starting material, which reacts with carbon disulfide in the presence of a base to form a dithiocarbamate intermediate. Subsequent reaction with chloroacetic acid leads to the cyclization and formation of the target rhodanine-3-butyric acid.

This synthetic route is favored for its operational simplicity and good yields. The reaction proceeds through the formation of a dithiocarbamate from the amine, followed by an S-alkylation with chloroacetic acid and subsequent intramolecular condensation to form the thiazolidinone ring.

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound.

Materials:

-

γ-Aminobutyric acid (GABA)

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Chloroacetic acid

-

Hydrochloric acid (HCl)

-

Water

-

Ethanol

Procedure:

-

Formation of the Dithiocarbamate: In a round-bottom flask equipped with a magnetic stirrer, dissolve γ-aminobutyric acid (1 equivalent) in an aqueous solution of potassium hydroxide (2 equivalents). Cool the mixture in an ice bath.

-

Slowly add carbon disulfide (1.1 equivalents) dropwise to the cooled solution while stirring vigorously. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours, followed by stirring at room temperature for an additional 2-3 hours. The color of the solution will typically change to a deep orange or red.

-

Cyclization: To the resulting dithiocarbamate solution, add a solution of chloroacetic acid (1 equivalent) in water dropwise.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Acidification and Isolation: After the reaction is complete, cool the mixture to room temperature and acidify to pH 1-2 with concentrated hydrochloric acid. This will precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to obtain the pure this compound as a crystalline solid.

-

Dry the purified product under vacuum.

Caption: Experimental workflow for the synthesis of the target compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₇H₉NO₃S₂ | - |

| Molecular Weight | 219.28 g/mol | - |

| Appearance | White to pale yellow crystalline solid | - |

| Melting Point | 118-119 °C | [1] |

| Yield | Typically 70-85% | Estimated |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF | - |

Characterization Data

¹H NMR (Proton Nuclear Magnetic Resonance):

-

~12.0-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

-

~4.2 ppm (s, 2H): Methylene protons of the thiazolidinone ring (-S-CH₂-CO-).

-

~3.8 ppm (t, 2H): Methylene protons adjacent to the nitrogen atom (-N-CH₂-).

-

~2.4 ppm (t, 2H): Methylene protons adjacent to the carboxylic acid group (-CH₂-COOH).

-

~2.0 ppm (quintet, 2H): Methylene protons in the middle of the butyric acid chain (-CH₂-CH₂-CH₂-).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

~200-205 ppm: Thiocarbonyl carbon (C=S).

-

~170-175 ppm: Carbonyl carbon of the carboxylic acid (-COOH).

-

~165-170 ppm: Carbonyl carbon of the thiazolidinone ring (-CO-).

-

~45-50 ppm: Methylene carbon adjacent to the nitrogen atom (-N-CH₂-).

-

~35-40 ppm: Methylene carbon of the thiazolidinone ring (-S-CH₂-CO-).

-

~30-35 ppm: Methylene carbon adjacent to the carboxylic acid group (-CH₂-COOH).

-

~20-25 ppm: Methylene carbon in the middle of the butyric acid chain (-CH₂-CH₂-CH₂-).

IR (Infrared) Spectroscopy:

-

~3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

-

~1740-1700 cm⁻¹: C=O stretching of the carboxylic acid.

-

~1690-1650 cm⁻¹: C=O stretching of the thiazolidinone ring (amide).

-

~1250-1100 cm⁻¹: C=S stretching.

MS (Mass Spectrometry):

-

Expected [M+H]⁺: 220.0096

This technical guide provides a solid foundation for the synthesis and characterization of this compound. Researchers are encouraged to perform their own spectral analysis to confirm the identity and purity of the synthesized compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid. Due to the limited availability of experimental data for this specific molecule, this document also includes information on closely related rhodanine-3-acetic acid derivatives to offer a broader context for its potential characteristics and behavior. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development involving thiazolidinone scaffolds.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some data points have been experimentally determined, others are predicted values based on its chemical structure.

| Property | Value | Source |

| Chemical Structure |  | Matrix Scientific |

| CAS Number | 18623-60-4 | [1][2][][4] |

| Molecular Formula | C₇H₉NO₃S₂ | [2] |

| Molecular Weight | 219.28 g/mol | [2] |

| Melting Point | 118-119 °C | [2] |

| Boiling Point | Not experimentally determined. | |

| Solubility | Not experimentally determined for the target compound. Rhodanine-3-acetic acid is soluble in methanol (25 mg/mL).[5] | |

| pKa (Predicted) | Not available for the target compound. The predicted pKa for the related rhodanine-3-acetic acid is 3.75 ± 0.10. | |

| LogP (Predicted) | Not available. |

Experimental Protocols

A plausible synthetic route would involve the reaction of 4-aminobutanoic acid (GABA) with carbon disulfide in the presence of a base, followed by reaction with a haloacetic acid ester and subsequent cyclization upon acidification.

General Synthetic Procedure for Rhodanine-3-alkanoic Acids:

A mixture of an ω-amino acid, an alkali hydroxide (e.g., potassium hydroxide), and carbon disulfide in water is stirred at room temperature. A chloro- or bromoalkanoate is then added, and the reaction mixture is heated. Finally, acidification with a strong acid like hydrochloric acid induces cyclization to yield the desired rhodanine-3-alkanoic acid. The crude product is typically purified by recrystallization.

Characterization:

Following synthesis, the compound would be characterized using standard analytical techniques:

-

Melting Point: To determine the purity of the compound.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Logical Relationships and Workflows

Due to the absence of specific signaling pathway data for this compound, a diagram illustrating a generalized experimental workflow for its synthesis and characterization is provided below.

Caption: Generalized workflow for the synthesis and characterization.

Biological Context and Potential Signaling Pathways

Specific signaling pathways involving this compound have not been elucidated in the available literature. However, the broader class of thiazolidin-4-ones, to which this compound belongs, is known to exhibit a wide range of biological activities.[7][8][9] These activities suggest potential interactions with various cellular targets and signaling cascades. For instance, some rhodanine derivatives have been investigated as inhibitors of enzymes such as aldose reductase.[8]

Given the structural similarities to other biologically active rhodanine derivatives, it is plausible that this compound could modulate pathways involved in inflammation, metabolic disorders, or microbial infections. Further research, including target identification and mechanism-of-action studies, is required to delineate its specific biological functions and associated signaling pathways.

The diagram below illustrates a hypothetical logical relationship for investigating the biological activity of a novel compound like the one .

Caption: Workflow for investigating biological activity.

Conclusion

This technical guide consolidates the currently available physicochemical data for this compound. While some fundamental properties have been identified, significant data gaps remain, particularly concerning its solubility, pKa, logP, and specific biological activity. The provided information on related compounds and generalized experimental protocols offers a valuable starting point for researchers interested in further investigating this molecule. Future studies are warranted to fully characterize its physicochemical profile and to explore its potential as a pharmacologically active agent.

References

- 1. equationchemical.com [equationchemical.com]

- 2. 18623-60-4 Cas No. | 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)butyric acid | Matrix Scientific [matrixscientific.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. New acylides: synthesis of 3-O-[γ-(4-oxo-2-aryl-thiazolidin-3-yl)butyryl]erythromycin A derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sysrevpharm.org [sysrevpharm.org]

- 8. (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Probing the Pharmacological Promise: A Technical Guide to the Mechanism of Action of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid and its Analogs

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the mechanism of action of the rhodanine-based compound, 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid. While specific comprehensive studies on this exact molecule are limited, a wealth of research on the broader class of rhodanine-3-acetic acid derivatives provides a strong foundation for understanding its likely biological activities. This document synthesizes the available data to infer its mechanism of action, focusing on the well-established role of this chemical scaffold as a potent enzyme inhibitor.

The core structure, a thiazolidinone ring, is a recognized "privileged scaffold" in medicinal chemistry, known for its versatile biological activities.[1][2] Derivatives of rhodanine-3-acetic acid have demonstrated a wide array of pharmacological effects, including antifungal, antidiabetic, and anticancer properties.[3][4][5] The primary mechanism underpinning these activities is the inhibition of key enzymes involved in various pathological pathways.

Core Mechanism of Action: Enzyme Inhibition

The scientific literature strongly indicates that the primary mechanism of action for rhodanine-3-acetic acid derivatives is the inhibition of specific enzymes. The butyric acid derivative likely shares this characteristic, with the carboxylate group often playing a crucial role in binding to the active sites of target enzymes. Two of the most extensively studied targets for this class of compounds are Aldose Reductase and Fungal Protein Mannosyl Transferase 1 (PMT1).

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes mellitus.[4] By reducing glucose to sorbitol, its overactivation in hyperglycemic conditions leads to osmotic stress and cellular damage.[4] Rhodanine-3-acetic acid derivatives, such as the marketed drug Epalrestat, are potent inhibitors of aldose reductase.[4][6] This inhibition is a critical therapeutic strategy for mitigating diabetic complications like neuropathy, nephropathy, and retinopathy.[4]

Fungal Protein Mannosyl Transferase 1 (PMT1) Inhibition

Certain derivatives of rhodanine-3-acetic acid have been identified as the first known inhibitors of fungal Protein Mannosyl Transferase 1 (PMT1).[3][7] This enzyme is crucial for the O-mannosylation of proteins in fungi, a process essential for cell wall integrity and virulence.[3][7] Inhibition of PMT1 leads to morphological changes in fungal cells and compromises their viability, making it a promising target for novel antifungal agents.[3][7]

Quantitative Data on Inhibitory Activity

The following table summarizes the inhibitory concentrations (IC50) of various rhodanine-3-acetic acid derivatives against their respective enzyme targets, as reported in the literature. This data provides a quantitative insight into the potency of this class of compounds.

| Compound Class | Target Enzyme | Specific Derivative Example | IC50 Value | Reference |

| Rhodanine-3-acetamide derivatives | Aldose Reductase (ALR2) | Compound 3f (a 5-benzylidene rhodanine-3-acetamide derivative) | 0.12 ± 0.03 µM | [8] |

| Rhodanine-3-acetamide derivatives | Aldehyde Reductase (ALR1) | Compound 3f (a 5-benzylidene rhodanine-3-acetamide derivative) | 2.18 ± 0.03 µM | [8] |

| Rhodanine-3-acetic acid derivatives | Fungal Protein Mannosyl Transferase 1 (PMT1) | 5-[[3-(1-phenylethoxy)-4-(2-phenylethoxy)phenyl]methylene]-4-oxo-2-thioxo-3-thiazolidineacetic acid | 0.2-0.5 µM | [3][7] |

| Quinazolinone-based rhodanine-3-acetic acids | Aldose Reductase (ALR2) | Compound 3e | 49.7 nM | [4] |

| Quinazolinone-based rhodanine-3-acetic acids | Aldose Reductase (ALR2) | Compound 3a | 60.9 nM | [4] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

References

- 1. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arpi.unipi.it [arpi.unipi.it]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1). — Oxford Global Health [globalhealth.ox.ac.uk]

- 8. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazolidinone core, particularly the 4-oxo-2-thioxo-thiazolidin-3-yl moiety, represents a privileged scaffold in medicinal chemistry, consistently yielding derivatives with a broad spectrum of potent biological activities. This technical guide provides an in-depth overview of the diverse pharmacological effects of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid and its related derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and aldose reductase inhibitory properties. This document is intended to serve as a comprehensive resource, detailing quantitative biological data, experimental methodologies, and the underlying molecular mechanisms of action to facilitate further research and drug development efforts in this promising area.

Quantitative Biological Activity Data

The biological efficacy of various 4-thiazolidinone derivatives has been quantified in numerous studies. The following tables summarize key inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) against various targets and microbial strains.

Table 1: Anticancer Activity of Thiazolidinone Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 7g | A549 (Lung), MCF-7 (Breast) | 40 | [1] |

| 7g | PC3 (Prostate) | 50 | [1] |

| 28a | HepG2 (Liver) | 27.59 | [2] |

| 28a | MCF-7 (Breast) | 8.97 | [2] |

| 28a | HT-29 (Colon) | 5.42 | [2] |

| 28b | HepG2 (Liver) | 4.97 | [2] |

| 28b | MCF-7 (Breast) | 5.33 | [2] |

| 28b | HT-29 (Colon) | 3.29 | [2] |

| 42d | MCF-7 (Breast) | 0.47 | [2] |

| 42d | A549 (Lung) | 0.59 | [2] |

| 42d | HeLa (Cervical) | 0.53 | [2] |

| 21a | A549 (Lung) | 0.72 | [2] |

| 21e | MCF-7 (Breast) | 1.003 | [2] |

| 6 | Leukemia, Melanoma, Lung, Colon, CNS, Ovarian, Renal, Prostate, Breast Cancer Cell Lines | logGI50 = -5.38 | [3] |

Table 2: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound ID | Microorganism | MIC (mg/mL) | Reference |

| 5 | S. Typhimurium | 0.008 - 0.06 | [4] |

| 8 | Various Bacteria | - | [4] |

| 15 | Various Bacteria | - | [4] |

| 5 | Various Fungi | 0.01 - 0.02 | [4] |

| 16 | Various Fungi | 0.01 - 0.02 | [4] |

| 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propanoic acid | C. albicans | 0.025 | [2] |

| 2-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-ethanesulfonic acid | E. coli, S. aureus | 0.025 | [2] |

Table 3: Anti-inflammatory Activity of Thiazolidinone Derivatives

| Compound ID | Assay | Inhibition (%) | Reference |

| 61d | Carrageenan-induced paw edema (6h) | 65.71 ± 10.49 | [2] |

| 61e | Carrageenan-induced paw edema (6h) | 60.81 ± 8.49 | [2] |

| Ibuprofen (control) | Carrageenan-induced paw edema (6h) | 43.67 ± 5.20 | [2] |

Table 4: Aldose Reductase Inhibitory Activity

| Compound ID | Enzyme Source | IC50 (µM) | Reference |

| 3 | Rat Lens ALR2 | < 1 (over five times more potent than epalrestat) | [5] |

| Epalrestat (control) | Rat Lens ALR2 | - | [5] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound Derivatives

A general method for the synthesis of 4-thiazolidinone derivatives involves a one-pot, three-component reaction.

Materials:

-

Aromatic amine

-

Aromatic aldehyde

-

Thioglycolic acid

-

Dry benzene or toluene

-

Anhydrous zinc chloride (catalyst)

Procedure:

-

A mixture of the respective aromatic amine (0.1 mol), aromatic aldehyde (0.1 mol), and a catalytic amount of anhydrous zinc chloride in dry benzene or toluene is refluxed for a sufficient time to form the Schiff base (azomethine).

-

To the reaction mixture, thioglycolic acid (0.1 mol) is added.

-

The mixture is then refluxed for an additional 8-10 hours.

-

The solvent is removed under reduced pressure.

-

The resulting solid is poured into ice-cold water, filtered, washed, and recrystallized from a suitable solvent (e.g., ethanol) to yield the final 4-thiazolidinone derivative.[6]

Caption: General workflow for the synthesis of 4-thiazolidinone derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM, RPMI-1640)

-

Test compounds (4-thiazolidinone derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[7]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.[7][8]

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well. The plates are then incubated for 2-4 hours at 37°C.[7]

-

Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[7]

-

Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Caption: Experimental workflow for the MTT assay.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds

-

96-well microtiter plates

Procedure:

-

Compound Dilution: Serial two-fold dilutions of the test compounds are prepared in the broth medium in the wells of a 96-well plate.[9]

-

Inoculum Preparation: A standardized inoculum of the microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[9]

-

Inoculation: Each well is inoculated with the standardized microbial suspension.[9]

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.[10]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Materials:

-

Rats or mice

-

Carrageenan solution (1% in saline)

-

Test compounds

-

Pletysmometer or calipers

Procedure:

-

Animal Grouping and Fasting: Animals are grouped and fasted overnight before the experiment.

-

Compound Administration: The test compounds are administered orally or intraperitoneally to the animals.[11]

-

Induction of Edema: After a specific time (e.g., 1 hour), 0.1 mL of carrageenan solution is injected into the subplantar region of the right hind paw of each animal.[11][12]

-

Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection using a plethysmometer.[11]

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Caption: Workflow for the carrageenan-induced paw edema assay.

Aldose Reductase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the aldose reductase enzyme.

Materials:

-

Aldose reductase enzyme (e.g., from rat lens)

-

NADPH

-

Substrate (e.g., DL-glyceraldehyde)

-

Test compounds

-

Phosphate buffer

-

UV-Vis spectrophotometer

Procedure:

-

Enzyme Preparation: The enzyme is prepared from a source such as rat lenses by homogenization and centrifugation.[1]

-

Reaction Mixture: A reaction mixture containing phosphate buffer, NADPH, the enzyme, and the test compound is prepared in a cuvette.[1]

-

Initiation of Reaction: The reaction is initiated by adding the substrate (DL-glyceraldehyde).[1]

-

Spectrophotometric Measurement: The decrease in absorbance at 340 nm due to the oxidation of NADPH is monitored over time.[1]

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Caption: Workflow for the aldose reductase inhibition assay.

Mechanisms of Action and Signaling Pathways

The diverse biological activities of 4-thiazolidinone derivatives stem from their ability to interact with various molecular targets and modulate key signaling pathways.

Anticancer Mechanism

The anticancer effects of these compounds are often multifactorial, involving the induction of apoptosis (programmed cell death) and cell cycle arrest. This is achieved through the modulation of several signaling pathways, including PI3K/Akt, NF-κB, and MAPK, and sometimes through the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[3][13] Furthermore, these derivatives have been shown to inhibit various enzymes crucial for cancer progression, such as tubulin, carbonic anhydrases, protein tyrosine kinases, and histone deacetylases.[4]

Caption: Anticancer signaling pathways modulated by 4-thiazolidinone derivatives.

Antimicrobial Mechanism

The antimicrobial action of thiazolidinone derivatives is attributed to the inhibition of essential microbial enzymes. For instance, in bacteria, these compounds can inhibit MurB, an enzyme involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall.[4] In fungi, they have been shown to inhibit CYP51 (lanosterol 14α-demethylase), an enzyme vital for ergosterol biosynthesis, which is a key component of the fungal cell membrane.[4]

Caption: Antimicrobial mechanisms of action of 4-thiazolidinone derivatives.

Conclusion

Derivatives of this compound and the broader class of 4-thiazolidinones have demonstrated significant potential across multiple therapeutic areas. Their diverse biological activities, coupled with their synthetic tractability, make them highly attractive scaffolds for the development of novel therapeutic agents. This guide has provided a comprehensive overview of their quantitative biological data, detailed experimental protocols for their evaluation, and insights into their mechanisms of action. It is hoped that this resource will serve as a valuable tool for researchers and professionals in the field, stimulating further investigation and innovation in the pursuit of new and effective treatments for a range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. inotiv.com [inotiv.com]

- 3. Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atcc.org [atcc.org]

- 6. connectjournals.com [connectjournals.com]

- 7. benchchem.com [benchchem.com]

- 8. texaschildrens.org [texaschildrens.org]

- 9. Broth Microdilution | MI [microbiology.mlsascp.com]

- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 11. benchchem.com [benchchem.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

Rhodanine-Based Compounds: A Technical Guide to Key Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rhodanine (2-thioxo-4-thiazolidinone) core is a renowned privileged scaffold in medicinal chemistry, celebrated for its structural versatility and wide array of biological activities.[1][2][3] The ease of functionalization at the N-3 and C-5 positions allows for the creation of vast chemical libraries, leading to the identification of potent and selective modulators for various enzymes and receptors.[1][4] Rhodanine derivatives have been extensively investigated for their therapeutic potential as anticancer, antimicrobial, antiviral, antidiabetic, and anti-inflammatory agents.[1][5][6]

One of the most notable successes is epalrestat (a rhodanine-3-acetic acid derivative), a marketed drug in Japan for treating diabetic neuropathy.[1][7] It functions as an inhibitor of aldose reductase, a key enzyme in the polyol pathway.[1][7] The clinical success of epalrestat has spurred further research into rhodanine-based compounds, revealing their ability to interact with a multitude of biological targets.

This guide provides an in-depth technical overview of the core therapeutic targets for rhodanine-based compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to aid researchers in the field of drug discovery and development.

Key Enzyme Targets

Enzymes represent a major class of targets for rhodanine derivatives due to their critical roles in various disease pathologies.

Aldose Reductase (AR)

Target Overview: Aldose reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[1][8][9] Under hyperglycemic conditions, this pathway's hyperactivity leads to sorbitol accumulation, causing osmotic stress and subsequent cellular damage, which contributes to long-term diabetic complications such as neuropathy, nephropathy, and retinopathy.[8][9] Inhibition of ALR2 is a key strategy for managing these complications.[10]

Quantitative Data: Aldose Reductase Inhibition

| Compound Class | Specific Derivative | Target | IC50 Value (µM) | Reference |

| Rhodanine-3-hippuric acid | Compound 6g | ALR2 | 0.04 | [11] |

| Rhodanine-3-hippuric acid | Compound 6e | ALR2 | 0.06 | [11] |

| Rhodanine-3-acetamide | Compound 3f | ALR2 | 0.12 ± 0.01 | [9] |

| Rhodanine-3-acetamide | Compound 3a | ALR2 | Higher than Sulindac | [9] |

| Marketed Drug | Epalrestat | ALR2 | 0.87 | [11] |

Signaling Pathway: The Polyol Pathway in Diabetic Complications

Caption: The Polyol Pathway, a target for rhodanine-based ALR2 inhibitors.

Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay

This protocol is adapted from methodologies described for evaluating rhodanine derivatives.[9]

-

Enzyme and Substrate Preparation:

-

Prepare a phosphate buffer (e.g., 135 mM Na/K phosphate, pH 7.0).

-

Prepare solutions of NADPH (cofactor), DL-glyceraldehyde (substrate), and partially purified aldose reductase from a suitable source (e.g., rat lens).

-

-

Assay Procedure:

-

In a 96-well plate, add 150 µL of phosphate buffer to each well.

-

Add 10 µL of the rhodanine-based test compound solution (dissolved in a suitable solvent like DMSO, with final concentrations ranging from nanomolar to micromolar).

-

Add 20 µL of the aldose reductase enzyme solution and incubate the mixture at room temperature for 15 minutes.

-

Initiate the enzymatic reaction by adding 20 µL of the substrate (DL-glyceraldehyde).

-

-

Data Acquisition:

-

Measure the decrease in absorbance at 340 nm over time using a microplate reader. This corresponds to the oxidation of NADPH to NADP+.

-

The rate of reaction is calculated from the linear portion of the absorbance curve.

-

-

Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to a control (containing solvent but no inhibitor).

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Urease

Target Overview: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, leading to a significant increase in local pH. This activity is a key virulence factor for several pathogens, including Helicobacter pylori (implicated in gastritis and ulcers) and Proteus vulgaris (associated with urinary tract infections). Inhibiting urease can mitigate the pathogenic effects of these bacteria.[12][13]

Quantitative Data: Urease Inhibition

| Compound Class | Specific Derivative | Target | IC50 Value (µM) | Reference |

| Hydrazinecarbothioamide | Compound 5g | Jack Bean Urease | 3.80 ± 1.9 | [12] |

| Phenyl-thiourea | Compound 2i | Jack Bean Urease | 27.1 µg/mL | [13] |

| Phenyl-thiourea | Compound 2a | Jack Bean Urease | 27.9 µg/mL | [13] |

| Standard Inhibitor | Thiourea | Jack Bean Urease | ~20-27.5 µg/mL | [12][13] |

Experimental Protocol: In Vitro Urease Inhibition Assay (Indophenol Method)

This protocol is based on the commonly used indophenol method for measuring ammonia production.[12]

-

Reagent Preparation:

-

Enzyme Solution: Prepare a solution of Jack Bean Urease in phosphate buffer (pH 7.0).

-

Substrate Solution: Prepare a solution of urea in phosphate buffer.

-

Phenol Reagent: A solution containing phenol and sodium nitroprusside.

-

Alkali Reagent: A solution containing sodium hydroxide and sodium hypochlorite.

-

-

Assay Procedure:

-

In a microplate, mix 25 µL of the urease enzyme solution with 5 µL of the test compound (rhodanine derivative) at various concentrations.

-

Incubate the mixture at 37°C for 15 minutes.

-

Add 55 µL of the urea solution to each well and continue the incubation at 37°C for 15 minutes.

-

Stop the reaction and initiate color development by adding 45 µL of the phenol reagent and 70 µL of the alkali reagent.

-

Incubate for a further 50 minutes at 37°C.

-

-

Data Acquisition:

-

Measure the absorbance of the resulting indophenol blue color at 630 nm using a microplate reader.

-

-

Analysis:

-

Calculate the percentage of urease inhibition based on the absorbance values compared to a negative control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Metallo-β-Lactamases (MβLs)

Target Overview: Metallo-β-lactamases are a class of bacterial enzymes that require zinc ions for activity. They confer broad-spectrum resistance to β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems, which are cornerstone therapies for bacterial infections.[14] The rise of MβL-producing "superbugs" poses a significant threat to public health. Rhodanine-based compounds have emerged as potent inhibitors capable of restoring the efficacy of these antibiotics.[14][15]

Quantitative Data: Metallo-β-Lactamase Inhibition

| Compound Class | Specific Derivative | Target Enzyme | IC50 Value (µM) | Reference |

| Diaryl-substituted Rhodanine | Compound 2m | L1 | 0.02 | [14] |

| Diaryl-substituted Rhodanine | Compound 2b | NDM-1 | 0.69 | [14] |

| Diaryl-substituted Rhodanine | Compounds 2h-m | NDM-1, VIM-2, ImiS, L1 | < 16 | [14] |

Experimental Workflow: MβL Inhibition Assay

Caption: Workflow for determining the IC50 of rhodanine inhibitors against MβLs.

Antiviral Targets

Rhodanine derivatives have demonstrated potent activity against a range of viruses by targeting key viral enzymes essential for replication.[16]

HIV-1 Integrase (IN)

Target Overview: HIV-1 integrase is an enzyme crucial for the replication of the human immunodeficiency virus.[17] It catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for establishing a productive infection. Inhibitors of this enzyme, like the FDA-approved drug raltegravir, are vital components of antiretroviral therapy. Rhodanine-based compounds have been identified as a promising class of HIV-1 IN inhibitors.[17]

Quantitative Data: HIV-1 Integrase Inhibition

| Compound Class | Specific Derivative | Catalytic Step | IC50 Value (µM) | Reference |

| Rhodanine-salicylic acid | Compound 1 | 3'-Processing | 15 | [17] |

| Rhodanine-salicylic acid | Compound 1 | Strand Transfer | 11 | [17] |

Experimental Protocol: HIV-1 Integrase Inhibition Assay (3'-Processing)

This protocol is adapted from methods used to evaluate rhodanine-based IN inhibitors.[17]

-

Reagent Preparation:

-

Reaction Buffer: Prepare a buffer containing MOPS, MnCl₂, DTT, and NaCl.

-

Enzyme: Purified, recombinant HIV-1 integrase.

-

Substrate: A 5'-end-labeled double-stranded oligonucleotide mimicking the viral DNA terminus.

-

Test Compounds: Rhodanine derivatives dissolved in DMSO.

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine the reaction buffer, HIV-1 integrase, and the test compound at various concentrations.

-

Pre-incubate the mixture on ice for 15-30 minutes to allow inhibitor binding.

-

Initiate the reaction by adding the labeled oligonucleotide substrate.

-

Incubate the reaction at 37°C for 1 hour.

-

-

Product Analysis:

-

Stop the reaction by adding a loading buffer containing formamide and EDTA.

-

Denature the samples by heating at 95°C.

-

Separate the reaction products from the substrate using denaturing polyacrylamide gel electrophoresis (PAGE).

-

-

Data Acquisition and Analysis:

-

Visualize the gel using a phosphorimager or autoradiography.

-

Quantify the band intensities corresponding to the unprocessed substrate and the cleaved product.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

-

Hepatitis C Virus (HCV) NS3 Protease & NS5B Polymerase

Target Overview: The Hepatitis C virus relies on several non-structural (NS) proteins for its replication. NS3 is a serine protease essential for processing the viral polyprotein into mature, functional proteins.[16] NS5B is an RNA-dependent RNA polymerase that replicates the viral RNA genome. Both are validated and critical targets for anti-HCV drugs. Rhodanine derivatives have been identified as inhibitors of both NS3 and NS5B.[16]

Anticancer Targets

The rhodanine scaffold is prevalent in compounds designed to combat cancer through various mechanisms, including the inhibition of key phosphatases and kinases.[1][3]

Phosphatase of Regenerating Liver (PRL-3)

Target Overview: PRL-3 is a protein tyrosine phosphatase that is overexpressed in numerous metastatic cancers.[1][18] Its expression levels correlate with poor prognosis. PRL-3 is implicated in promoting cancer cell migration, invasion, and metastasis, making it an attractive therapeutic target.[7]

Quantitative Data: PRL-3 Inhibition

| Compound Class | Specific Derivative | Target | IC50 Value (µM) | Reference |

| 5-benzylidene rhodanine | Compound 47 | PRL-3 | 0.9 | [18] |

| 5-naphthylidene rhodanine | Compound 48 | PRL-3 | 1.7 | [18] |

Tyrosine Kinases (e.g., c-Src)

Target Overview: Tyrosine kinases are enzymes that play a central role in cellular signal transduction pathways controlling growth, proliferation, and differentiation.[19] Aberrant kinase activity is a hallmark of many cancers. c-Src is a non-receptor tyrosine kinase that, when overactive, contributes to cancer progression and metastasis. Rhodanine derivatives have been investigated as potential tyrosine kinase inhibitors.[19]

Antibacterial and Quorum Sensing Targets

Beyond specific enzymes, rhodanine compounds can exhibit broad antibacterial activity by targeting fundamental cellular processes or bacterial communication.

DNA Gyrase and Topoisomerase IV

Target Overview: These enzymes are essential for bacterial DNA replication, transcription, and repair, controlling DNA topology. Their inhibition leads to bactericidal effects. Some rhodanine compounds have been shown to inhibit these targets through a novel mechanism.[20]

Quantitative Data: Antibacterial Activity

| Compound Class | Specific Derivative | Pathogen | MIC90 Value (µM) | Reference |

| Rhodanine Derivative | Rh 2 | Vancomycin-Resistant S. aureus (VRSA) | 4 | [20] |

| Rhodanine Derivative | Rh 2 | Methicillin-Resistant S. aureus (MRSA) | 4 | [20] |

| Rhodanine Derivative | Rh 2 | Vancomycin-Resistant Enterococcus (VRE) | 8 | [20] |

Quorum Sensing (QS)

Target Overview: Quorum sensing is a cell-to-cell communication system used by bacteria to coordinate group behaviors, such as biofilm formation and virulence factor expression, based on population density.[21][22] Inhibiting QS pathways is an innovative anti-virulence strategy that can disarm pathogens without exerting selective pressure for resistance. Rhodamine isothiocyanate, an analogue of rhodanine, has been identified as an efficient QS inhibitor.[21][22]

Signaling Pathway: Quorum Sensing Inhibition

Caption: Mechanism of quorum sensing and its inhibition by rhodanine analogues.

Conclusion

The rhodanine scaffold is a remarkably versatile platform for the development of novel therapeutic agents. Its derivatives have been shown to potently and, in many cases, selectively inhibit a diverse array of biological targets implicated in cancer, infectious diseases, and metabolic disorders. While researchers should remain mindful of the potential for some rhodanine-based compounds to act as pan-assay interference compounds (PAINS), the extensive body of evidence underscores their significant therapeutic potential.[2] The data and protocols presented in this guide aim to facilitate further research and accelerate the translation of promising rhodanine-based compounds from the laboratory to the clinic.

References

- 1. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs | Bentham Science [eurekaselect.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Anticancer Profile of Rhodanines | Encyclopedia MDPI [encyclopedia.pub]

- 8. Design, synthesis and evaluation of rhodanine derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Rhodanine as a Potent Scaffold for the Development of Broad-Spectrum Metallo-β-lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. benthamdirect.com [benthamdirect.com]

- 20. In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. The Rhodamine Isothiocyanate Analogue as a Quorum Sensing Inhibitor Has the Potential to Control Microbially-Induced Biofouling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid

CAS Number: 18623-60-4

This technical guide provides a comprehensive overview of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid, a member of the rhodanine family of heterocyclic compounds. While specific research on this particular molecule is limited, this document extrapolates from the extensive studies on the broader class of rhodanine-3-alkanoic acids to present its likely chemical properties, synthesis, and potential biological activities. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C7H9NO3S2 |

| Molecular Weight | 219.28 g/mol |

| CAS Number | 18623-60-4 |

| Appearance | Likely a solid |

| Melting Point | 118-119°C[1] |

| Hazard | Irritant[1] |

Synthesis

A general synthetic approach for related γ-(4-oxo-2-aryl-thiazolidin-3-yl)butyric acids involves the treatment of γ-aminobutyric acid methyl ester with appropriate aldehydes in the presence of mercaptoacetic acid and a coupling agent like dicyclohexylcarbodiimide (DCC), followed by alkaline hydrolysis of the resulting ester.[2]

Below is a generalized workflow for the synthesis of rhodanine-3-alkanoic acids.

Potential Biological Activities

The rhodanine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a versatile framework for designing compounds with a wide range of biological activities.[3] While quantitative data for this compound is not available, the following table summarizes the activities observed for structurally related rhodanine derivatives.

| Biological Activity | Target/Mechanism | Example Rhodanine Derivative Class |

| Antimicrobial | Inhibition of bacterial enzymes | Rhodanine-3-acetic acid derivatives active against Mycobacterium tuberculosis and MRSA.[4] |

| Antiviral | Inhibition of viral replication | Rhodanine compounds have been explored against SARS-CoV-2 and other viruses.[3] |

| Anticancer | Disruption of microtubule dynamics, inhibition of carbonic anhydrase IX | (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide derivatives.[5] |

| Anti-diabetic | Aldose reductase inhibition | Epalrestat, a rhodanine-3-acetic acid derivative, is used for diabetic neuropathy.[6] |

| Anti-inflammatory | Inhibition of NLRP3 inflammasome | 4-oxo-2-thioxo-thiazolidinone derivatives. |

| Neurological Disorders | Acetylcholinesterase and butyrylcholinesterase inhibition | 3-amino-2-thioxothiazolidin-4-one based inhibitors.[7] |

Experimental Protocols for Related Compounds

Detailed experimental protocols for this compound are not available. However, the following is a representative protocol for the synthesis of a related class of compounds, (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids, which can be adapted.

General Procedure for Knoevenagel Condensation of Rhodanine-3-acetic acid:

This procedure describes the reaction of a rhodanine derivative with an aldehyde, a common step in the synthesis of more complex rhodanine-based compounds.

-

A suspension of rhodanine-3-acetic acid (1 equivalent) in a suitable solvent (e.g., ethanol) is prepared.

-

An appropriate aldehyde (1.1 equivalents) is added to the suspension with stirring.

-

A catalytic amount of a base, such as piperidine (a few drops), is added to the mixture.

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled, and the product is precipitated by the addition of water.

-

The solid product is collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF).

Putative Biological Screening Workflow

Given the diverse biological activities of the rhodanine scaffold, a new derivative such as this compound would typically undergo a series of screening assays to determine its biological profile. The following diagram illustrates a general workflow for such a screening process.

Conclusion

This compound, with CAS number 18623-60-4, belongs to the pharmacologically significant class of rhodanine derivatives. While specific research on this compound is sparse, the extensive literature on its analogues suggests a high potential for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Further investigation is warranted to fully characterize its synthesis, biological profile, and mechanism of action. The methodologies and workflows presented in this guide provide a foundational framework for researchers interested in exploring the therapeutic potential of this and related compounds.

References

- 1. 18623-60-4 Cas No. | 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)butyric acid | Matrix Scientific [matrixscientific.com]

- 2. New acylides: synthesis of 3-O-[γ-(4-oxo-2-aryl-thiazolidin-3-yl)butyryl]erythromycin A derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial activity of rhodanine-3-acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New 3-amino-2-thioxothiazolidin-4-one-based inhibitors of acetyl- and butyryl-cholinesterase: synthesis and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Early-Stage In Vitro Evaluation of Thiazolidinone Compounds

Introduction

Thiazolidinone, a five-membered heterocyclic scaffold, is recognized as a "wonder nucleus" in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[1][2] These compounds have shown a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antidiabetic properties.[2][3][4] This technical guide provides a comprehensive overview of the core in vitro assays used for the early-stage evaluation of novel thiazolidinone compounds, offering detailed experimental protocols, data presentation guidelines, and visual workflows to aid researchers, scientists, and drug development professionals in their screening process.

Chapter 1: Anticancer Activity Evaluation

Thiazolidinone derivatives have been extensively investigated for their potential as anticancer agents.[3][5] Their mechanisms often involve inducing apoptosis, inhibiting cell proliferation, and arresting the cell cycle.[6][7] Initial in vitro screening is crucial to identify promising candidates.

Cytotoxicity Assessment: MTT Assay

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[6][8]

Experimental Protocol:

-

Cell Seeding: Seed human cancer cell lines (e.g., A549-lung, MCF-7-breast, HCT-116-colon) in 96-well plates at a density of 1 x 10⁴ to 2 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[8][9]

-

Compound Treatment: Prepare serial dilutions of the thiazolidinone compounds in the culture medium (e.g., ranging from 0.1 µM to 100 µM). Replace the old medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.[8]

-

Incubation: Incubate the plates for 48 hours to allow the compounds to take effect.[6][10]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[8][11]

-

Formazan Solubilization: Carefully remove the supernatant and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8][11]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for determining cytotoxicity using the MTT assay.

Table 1: Cytotoxicity of Thiazolidinone Derivatives against Various Cancer Cell Lines

Several studies have reported the potent cytotoxic effects of thiazolidinone derivatives.[6][10]

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Thiazolidinone-Indole Hybrid (VIII) | HCT-15 (Colon) | 0.92 | [6] |

| Thiazolidinone Conjugate (IX) | A549 (Lung) | 1.24 | [6] |

| Indolo–pyrazole-Thiazolidinone (6c) | SK-MEL-28 (Melanoma) | 3.46 | [6] |

| Benzoimidazol-Thiazolidinone (13a) | HCT116 (Colorectal) | 0.05 | [7] |

| Benzoimidazol-Thiazolidinone (13b) | HCT116 (Colorectal) | 0.12 | [7] |

| Thiazolidinone-Isatin Hybrid (7g) | A549 (Lung) | 40 | [10] |

| Thiazolidinone-Isatin Hybrid (7g) | MCF-7 (Breast) | 40 | [10] |

| Thiazolidinone-Isatin Hybrid (7g) | PC3 (Prostate) | 50 | [10] |

Apoptosis Signaling

A key mechanism for anticancer agents is the induction of apoptosis, or programmed cell death. The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is critical. An increased Bax/Bcl-2 ratio often leads to the activation of executioner caspases, such as caspase-3, which dismantle the cell.[10]

Caption: Simplified mitochondrial pathway of apoptosis induction.

Chapter 2: Antimicrobial Activity Evaluation

Thiazolidinone derivatives are known to possess a wide spectrum of antimicrobial activities against various strains of bacteria and fungi.[1][12][13]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15]

Experimental Protocol:

-

Preparation: Dissolve the synthesized thiazolidinone compounds in a suitable solvent (e.g., DMSO) to create stock solutions.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Malt Extract Broth for fungi).[14] Concentrations may range from over 1000 µg/mL down to less than 1 µg/mL.[12]

-

Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and add it to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria, 28°C for 72h for fungi).[14]

-

Reading the MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[14]

-

(Optional) MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration, subculture aliquots from the clear wells onto agar plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.[13][14]

Caption: Workflow for MIC determination by broth microdilution.

Table 2: Minimum Inhibitory Concentration (MIC) of Thiazolidinone Derivatives

Studies show that thiazolidinone derivatives can be highly potent against various microbes, with some compounds showing better activity than standard antibiotics like ampicillin.[14][15]

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 5 | S. Typhimurium | 8 | [14] |

| Compound 5 | S. aureus | 60 | [14] |

| Compound 2d | Bacillus subtilis | 25 | [15] |

| Compound 2e | Staphylococcus aureus | 25 | [15] |

| Compound 2e | Escherichia coli | 25 | [15] |

| Compound 2e | Pseudomonas aeruginosa | 25 | [15] |

| 5-arylidene-thiazolidine-2,4-dione | Gram-positive bacteria | 2 - 16 | [13] |

Chapter 3: Antioxidant Activity Evaluation

Oxidative stress is implicated in numerous diseases, and compounds with the ability to scavenge free radicals are of significant therapeutic interest.[16] Thiazolidinone derivatives have been evaluated for their antioxidant potential using various in vitro methods.[17][18]

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, thus neutralizing it and causing a color change from purple to yellow, which can be measured spectrophotometrically.[18][19]

Experimental Protocol:

-

Solution Preparation: Prepare a stock solution of the test compounds (e.g., 1 mg/mL in DMSO or methanol).[19] Also, prepare a solution of DPPH in methanol (e.g., 0.1 mM).[19]

-

Reaction Mixture: In a test tube or 96-well plate, add a small volume (e.g., 50 µL) of various concentrations of the test compound to a larger volume (e.g., 1 mL) of the DPPH solution.[19][20]

-

Incubation: Shake the mixture well and incubate in the dark at room temperature for 30 minutes to 2 hours.[19][20]

-

Measurement: Measure the absorbance of the solution at 517 nm against a blank. Ascorbic acid is commonly used as a positive control.[18][19]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Caption: Principle of the DPPH free radical scavenging assay.

Table 3: Antioxidant Activity of Thiazolidinone Derivatives

The antioxidant capacity of thiazolidinone derivatives is often influenced by the nature and position of substituents on the phenyl ring.[18][21]

| Compound | Assay | Activity | Reference |

| Compound 16 (2-[(4-NO₂)-phenyl]...) | DPPH | 91.63% Inhibition | [18] |

| Compound 4 (1,3,4-thiadiazole based) | DPPH | 33.98% Scavenging | [21][22] |

| Compound 2 (1,3-thiazole based) | DPPH | 18.73% Scavenging | [21][22] |

| Compound 1 (1,3-thiazole based) | TBARS | 62.11% Inhibition | [21][23] |

| Compound 5 (adamantylthiazol...one) | TBARS | 66.71% Inhibition | [21][23] |

| Compounds 2 and 4 | FRAP | ~75% of Vitamin C | [21] |

Chapter 4: Anti-inflammatory Activity Evaluation

Inflammation is a key pathological feature of many diseases. Thiazolidinones have been shown to exert anti-inflammatory effects, often by modulating pro-inflammatory cytokines or inhibiting enzymes like cyclooxygenase (COX).[24][25]

Cyclooxygenase (COX) Inhibition and Cytokine Release

A common approach is to use lipopolysaccharide (LPS)-stimulated macrophages to induce an inflammatory response and then measure the ability of the compounds to inhibit the release of key pro-inflammatory mediators like TNF-α and IL-6, or to directly measure the inhibition of COX-1 and COX-2 enzymes.[24][26]

Experimental Protocol (Cytokine Release):

-

Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) in appropriate conditions.

-

Treatment: Pre-treat the cells with various concentrations of the thiazolidinone compounds for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (a component of Gram-negative bacteria) to induce the production of TNF-α and IL-6.

-

Incubation: Incubate for a specified period (e.g., 24 hours).

-

Quantification: Collect the cell culture supernatant and quantify the levels of TNF-α and IL-6 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Analysis: Determine the dose-dependent inhibition of cytokine release by the test compounds.[24]

Table 4: Anti-inflammatory Activity of Thiazolidinone Derivatives

| Compound(s) | Assay | Result | Reference |

| 12d and 12h | LPS-induced TNF-α and IL-6 release | Dose-dependent inhibition | [24] |

| KS4f | HRBC Membrane Stabilisation | 53.3% Stabilisation | [4] |

| 3b (benzenesulfonamide derivative) | COX-2 Inhibition | 61.75% Inhibition | [26] |

| 3a (benzenesulfonamide derivative) | COX-2 Inhibition | 55.76% Inhibition | [26] |

| 9a and 9b | COX-1 Inhibition | IC₅₀ = 0.42 and 0.32 µM | [27] |

PPARγ-Mediated Anti-inflammatory Signaling

Thiazolidinediones can exert anti-inflammatory effects through the trans-repression of genes involved in inflammation. Activated PPARγ can interfere with the signaling of other transcription factors, such as NF-κB, which is a master regulator of inflammatory responses, including the production of cytokines.[28][29]

Caption: PPARγ-mediated trans-repression of NF-κB signaling.

Chapter 5: Antidiabetic Activity Evaluation

Certain thiazolidinone derivatives, known as thiazolidinediones (TZDs) or "glitazones," are potent insulin sensitizers used to treat type 2 diabetes.[30] Their primary mechanism involves the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[28][30]

Alpha-Amylase Inhibition Assay

Alpha-amylase is a key enzyme responsible for breaking down starch into simpler sugars. Inhibiting this enzyme can delay carbohydrate absorption and lower post-meal blood glucose levels.

Experimental Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing a starch solution, α-amylase enzyme solution, and the test compound at various concentrations.

-

Incubation: Incubate the mixture at 37°C for a defined period.

-

Stopping the Reaction: Stop the enzymatic reaction by adding a colorimetric reagent like dinitrosalicylic acid (DNS).

-

Color Development: Heat the mixture to develop the color, which is proportional to the amount of reducing sugars (like maltose) produced.

-

Measurement: Measure the absorbance at 540 nm. Acarbose is often used as a standard inhibitor.[31]

-

Analysis: Calculate the percentage of enzyme inhibition.

PPARγ Transactivation Pathway

As agonists, TZDs bind to and activate PPARγ. This activated receptor forms a heterodimer with the Retinoid X Receptor (RXR). The PPARγ-RXR complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the transcription of genes involved in glucose and lipid metabolism, which ultimately improves insulin sensitivity.[29][30]

Caption: PPARγ transactivation mechanism leading to antidiabetic effects.

Table 5: In Vitro Antidiabetic Activity of Thiazolidinone Derivatives

| Compound(s) | Assay | Result | Reference |

| Synthesized Thiazolidinone | Glucose Uptake Assay | Showed potent activity comparable to standard Pioglitazone | [32] |

| TD1 and TD2 | Alpha-Amylase Inhibition | Showed good inhibitory potential | [31] |

| Compounds 4-6 | Alpha-Amylase Inhibition | Higher potency than reference drugs | [33][34] |

| T1-10 Series | Alpha-Amylase/Glucosidase Inhibition | Promising activity, especially compounds with -OH group | [35] |

The thiazolidinone scaffold is a remarkably versatile core for the design of novel therapeutic agents. A systematic and robust early-stage in vitro evaluation is fundamental to identifying lead compounds with high potential. By employing the standardized assays detailed in this guide—from cytotoxicity and antimicrobial screening to antioxidant, anti-inflammatory, and antidiabetic evaluations—researchers can efficiently characterize the biological profile of new thiazolidinone derivatives and prioritize the most promising candidates for further preclinical and clinical development.

References

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. ijcrt.org [ijcrt.org]

- 5. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacophorejournal.com [pharmacophorejournal.com]

- 8. benchchem.com [benchchem.com]

- 9. Design and Synthesis of Thiazolidinone-Based Compounds with Promising Anti-Tumor Activity – Oriental Journal of Chemistry [orientjchem.org]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. benchchem.com [benchchem.com]

- 12. Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. saudijournals.com [saudijournals.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. In vitro antioxidant activity of thiazolidinone derivatives of 1,3-thiazole and 1,3,4-thiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis and biological evaluation of novel thiazolidinone derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 29. encyclopedia.pub [encyclopedia.pub]

- 30. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 31. ijrpas.com [ijrpas.com]

- 32. ijrpr.com [ijrpr.com]

- 33. Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

- 35. researchgate.net [researchgate.net]

The Enduring Legacy of Rhodanine: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The rhodanine scaffold, a five-membered heterocyclic motif, has carved a significant niche in medicinal chemistry, evolving from its initial discovery in the late 19th century to becoming a cornerstone in the development of a diverse array of therapeutic agents. This technical guide delves into the rich history, synthesis, and multifaceted pharmacological applications of rhodanine derivatives, providing a comprehensive resource for professionals in drug discovery and development. The inherent versatility of the rhodanine core, allowing for substitutions at multiple positions, has enabled the generation of vast chemical libraries and the identification of potent modulators of various biological targets. This guide will explore key milestones, showcase the quantitative bioactivity of notable derivatives, detail experimental protocols for their synthesis and evaluation, and visualize their impact on critical signaling pathways.

A Historical Journey: From Discovery to a "Privileged Scaffold"

The story of rhodanine begins in 1877 with its first synthesis and characterization by Marceli Nencki.[1] However, its therapeutic potential remained largely unexplored for several decades. It wasn't until the latter half of the 20th century that the rhodanine scaffold started gaining significant attention from medicinal chemists. A pivotal moment in the history of rhodanine-based drugs was the development and clinical use of Epalrestat.[2] This rhodanine-3-acetic acid derivative, marketed for the treatment of diabetic neuropathy, validated the rhodanine core as a viable pharmacophore and catalyzed further research into its derivatives.[2]

The subsequent decades witnessed an explosion in the exploration of rhodanine derivatives, leading to their recognition as a "privileged scaffold" in drug discovery.[3][4] This term reflects the ability of the rhodanine framework to serve as a versatile template for the design of ligands for a wide range of biological targets. High-throughput screening campaigns frequently identify rhodanine-containing compounds as hits, underscoring their promiscuous yet often optimizable binding capabilities.[3] This has led to the investigation of rhodanine derivatives for a plethora of diseases, including cancer, infectious diseases, and metabolic disorders.[3][5]

However, the very properties that make rhodanine a privileged scaffold have also led to scrutiny. Certain rhodanine derivatives, particularly 5-arylidenerhodanines, have been identified as Pan Assay Interference Compounds (PAINS).[6] These compounds can exhibit non-specific activity in biochemical assays through various mechanisms, such as aggregation, reactivity as Michael acceptors, or interference with assay signals.[6] This has prompted a more critical evaluation of screening hits and the implementation of secondary assays to confirm specific target engagement. Despite this, the continued success in developing selective and potent rhodanine-based inhibitors demonstrates that with careful medicinal chemistry efforts, the challenges associated with PAINS can be overcome.[7]

Synthetic Methodologies: Crafting Rhodanine Derivatives

The chemical tractability of the rhodanine scaffold is a key advantage for medicinal chemists. The most prevalent and versatile method for the synthesis of 5-substituted rhodanine derivatives is the Knoevenagel condensation . This reaction involves the condensation of rhodanine (or its N-substituted derivatives) with an aldehyde or ketone, typically under basic conditions, to form a 5-arylidene or 5-alkylidene rhodanine.

Experimental Protocol: Knoevenagel Condensation for 5-Arylidenerhodanine Synthesis

This protocol provides a general procedure for the synthesis of 5-arylidenerhodanines.

Materials:

-

Rhodanine (1 equivalent)

-

Substituted aldehyde (1 equivalent)

-

Anhydrous sodium acetate (3 equivalents)

-

Glacial acetic acid (solvent)

Procedure:

-

A mixture of rhodanine (1.0 eq), the corresponding aldehyde (1.0 eq), and anhydrous sodium acetate (3.0 eq) is taken in glacial acetic acid.

-

The reaction mixture is refluxed for 2-4 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water.

-

The solid product that precipitates out is collected by filtration, washed with water, and then with a small amount of cold ethanol.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to afford the pure 5-arylidenerhodanine derivative.

Another important class of rhodanine derivatives are those substituted at the N-3 position, such as rhodanine-3-acetic acid.

Experimental Protocol: Synthesis of Rhodanine-3-acetic Acid

This protocol outlines a common method for the synthesis of rhodanine-3-acetic acid.[8][9]

Materials:

-

Glycine

-

Carbon disulfide

-

Sodium hydroxide

-

Chloroacetic acid

-

Hydrochloric acid

Procedure:

-

To a solution of glycine in aqueous sodium hydroxide, carbon disulfide is added dropwise with stirring to form a dithiocarbamate intermediate.[8]

-

Chloroacetic acid is then added to the reaction mixture, which reacts with the dithiocarbamate.[8]

-

The mixture is then acidified with hydrochloric acid and heated to induce cyclization, forming rhodanine-3-acetic acid.[8]

-

The resulting precipitate is collected by filtration, washed with water, and can be purified by recrystallization.[8]

Diagram of a general experimental workflow for the synthesis and evaluation of rhodanine derivatives.

Caption: A simplified workflow for the synthesis and biological evaluation of rhodanine derivatives.

Diverse Biological Activities and Key Molecular Targets

The rhodanine scaffold has been successfully employed to develop inhibitors for a wide range of biological targets, leading to a diverse portfolio of pharmacological activities.

Anticancer Activity

Rhodanine derivatives have shown significant promise as anticancer agents, targeting various hallmarks of cancer.

-

Protein Tyrosine Phosphatases (PTPs): The Phosphatase of Regenerating Liver 3 (PRL-3) is a PTP that is overexpressed in numerous metastatic cancers.[1][10] Rhodanine-based compounds have been identified as potent inhibitors of PRL-3, blocking cancer cell migration and invasion.[3][7] For instance, the benzylidene rhodanine derivative 5e exhibited an IC50 value of 0.9 µM against PRL-3.[3]

-

Tyrosine Kinases: Rhodanine derivatives have been developed as inhibitors of several tyrosine kinases that are crucial for cancer cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) and c-Src.[11][12]

-

Other Anticancer Targets: Rhodanine derivatives have also been reported to inhibit other key cancer targets, including topoisomerase II and the Bcl-2 family of anti-apoptotic proteins.[4][13]

Antimicrobial and Antiviral Activity

The rhodanine scaffold has been a fruitful starting point for the development of novel anti-infective agents.

-